1,4-Methanopyridazino(1,2-b)phthalazine-6,11-dione, 1,2,3,4-tetrahydro-
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Overview
Description
1,4-Methanopyridazino(1,2-b)phthalazine-6,11-dione, 1,2,3,4-tetrahydro- is a complex heterocyclic compound with significant interest in various fields of scientific research
Preparation Methods
The synthesis of 1,4-Methanopyridazino(1,2-b)phthalazine-6,11-dione, 1,2,3,4-tetrahydro- involves multicomponent reactions. One common method includes the reaction of aromatic aldehydes, malononitrile, and 2,3-dihydro-phthalazine-1,4-dione under reflux conditions in ethanol . Industrial production methods often utilize similar multicomponent reactions due to their efficiency and high yield.
Chemical Reactions Analysis
1,4-Methanopyridazino(1,2-b)phthalazine-6,11-dione, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of a palladium catalyst.
Scientific Research Applications
1,4-Methanopyridazino(1,2-b)phthalazine-6,11-dione, 1,2,3,4-tetrahydro- has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer properties.
Medicine: It is being explored for its potential use in developing new pharmaceuticals.
Industry: The compound is used in the production of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,4-Methanopyridazino(1,2-b)phthalazine-6,11-dione, 1,2,3,4-tetrahydro- involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with various cellular components .
Comparison with Similar Compounds
1,4-Methanopyridazino(1,2-b)phthalazine-6,11-dione, 1,2,3,4-tetrahydro- can be compared with other similar compounds such as:
1H-indazolo[1,2-b]phthalazine-1,6,11-trione: Known for its eco-friendly synthesis and applications in green chemistry.
Pyrazolo[1,2-b]phthalazine-diones: These compounds share similar structural features and are used in similar applications. The uniqueness of 1,4-Methanopyridazino(1,2-b)phthalazine-6,11-dione, 1,2,3,4-tetrahydro- lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
77762-21-1 |
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Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2,11-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8-triene-3,10-dione |
InChI |
InChI=1S/C13H12N2O2/c16-12-10-3-1-2-4-11(10)13(17)15-9-6-5-8(7-9)14(12)15/h1-4,8-9H,5-7H2 |
InChI Key |
HNGFJFOZGQTCCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1N3N2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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